![molecular formula C20H21NO2 B4922725 8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline](/img/structure/B4922725.png)
8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline, also known as TMQ, is a quinoline derivative that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been found to exhibit various biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties. 8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline has also been found to inhibit the growth of certain bacteria and fungi, making it a potential candidate for the development of new antibiotics and antifungal agents.
Wirkmechanismus
The mechanism of action of 8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various biological processes. 8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline has been found to inhibit the activity of DNA topoisomerase, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation.
Biochemical and Physiological Effects:
8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in certain cancer cells. 8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline has also been found to inhibit the growth of certain tumors in animal models. In addition, 8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline has been found to exhibit antioxidant properties, which may be beneficial for the treatment of various oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in various experiments. 8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline has also been found to be stable under various conditions, making it suitable for long-term storage. However, one limitation of 8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline is its relatively low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline. One potential area of research is the development of new antibiotics and antifungal agents based on the structure of 8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline. Another area of research is the development of new anticancer agents based on the mechanism of action of 8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline and its potential applications in the treatment of various diseases.
In conclusion, 8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline, or 8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline, is a quinoline derivative that has been extensively studied for its potential applications in scientific research. Its unique chemical structure and various biological activities make it a promising candidate for the development of new antibiotics, antifungal agents, and anticancer agents. Further research is needed to fully understand the mechanism of action and potential applications of 8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline in the treatment of various diseases.
Synthesemethoden
8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline can be synthesized using a simple and efficient method involving the reaction of 2,3,5-trimethylphenol with 2-chloroethanol, followed by the reaction of the resulting product with 8-hydroxyquinoline. The final product is then purified using various chromatographic techniques to obtain a pure form of 8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline.
Eigenschaften
IUPAC Name |
8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-14-12-15(2)16(3)19(13-14)23-11-10-22-18-8-4-6-17-7-5-9-21-20(17)18/h4-9,12-13H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRMIGJJQROJLRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCOC2=CC=CC3=C2N=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-(2,3,5-Trimethylphenoxy)ethoxy]quinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

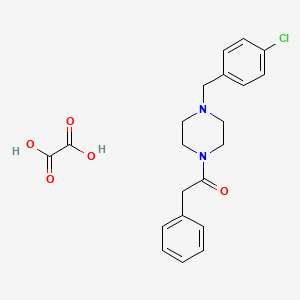
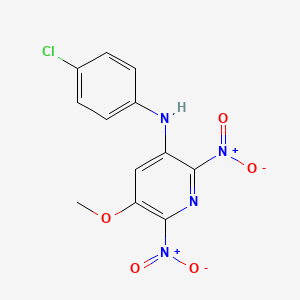
![N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B4922651.png)
![N-[2-(acetylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B4922669.png)
![N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4-dimethoxybenzenesulfonohydrazide](/img/structure/B4922672.png)
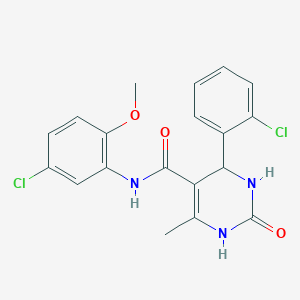
![1'-[(2E)-4-methyl-2-penten-1-yl]-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4922685.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4922692.png)
![diethyl 4,4'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]dibenzoate](/img/structure/B4922700.png)
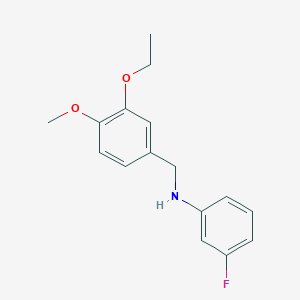
![3-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B4922709.png)

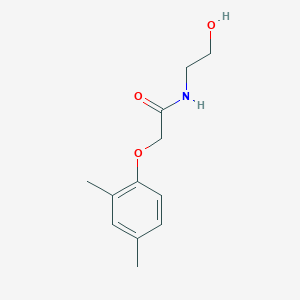
![5-{2-[4-(2,3-dimethylphenyl)-1-piperazinyl]ethyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4922733.png)